

Investigating the Role of CRF1 Receptors with NBI-35965: A Technical Guide

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Compound of Interest

Compound Name: NBI-35965

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This technical guide provides an in-depth overview of the investigation of Corticotropin-Releasing Factor Receptor 1 (CRF1) using the selective antagonist, **NBI-35965**. This document details the pharmacological properties of **NBI-35965**, its interaction with the CRF1 receptor, and comprehensive experimental protocols for its characterization in both in vitro and in vivo models.

Introduction to CRF1 Receptors and NBI-35965

Corticotropin-releasing factor (CRF) is a 41-amino acid neuropeptide that plays a central role in the body's response to stress.[1] It mediates its effects through two main G protein-coupled receptors, CRF1 and CRF2.[2] The CRF1 receptor is predominantly expressed in the brain, including the cortex, cerebellum, hippocampus, and amygdala, and is critically involved in mediating the endocrine, autonomic, and behavioral responses to stress.[3] Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS).[4][5]

NBI-35965 is a potent, selective, and orally active non-peptide antagonist of the CRF1 receptor.[6] It exhibits high binding affinity for CRF1 with no significant affinity for the CRF2 receptor, making it a valuable tool for elucidating the specific roles of CRF1 in physiological and pathological processes.[6]

Quantitative Data Presentation

The following tables summarize the key quantitative data for **NBI-35965**, facilitating a clear comparison of its pharmacological and pharmacokinetic properties.

Table 1: In Vitro Binding Affinity and Functional Potency of **NBI-35965**

Parameter	Receptor	Value	Reference
Binding Affinity (K _i)	Human CRF1	~4 nM	[6]
Rat CRF1	4 nM	[6]	
Human CRF2	>10,000 nM	[6]	
Functional Potency (pIC ₅₀)	Inhibition of Sauvagine-induced cAMP accumulation (CRF1 transfected cells)	7.1	[6]
Inhibition of CRF-induced ACTH release (in vivo)	6.9	[6]	

Table 2: Pharmacokinetic Properties of **NBI-35965** in Rodents

Parameter	Species	Dose & Route	Value	Reference
Oral Bioavailability	Rat	10 mg/kg, p.o.	34%	[5]
Plasma Clearance	Rat	10 mg/kg, p.o.	17 mL/min/kg	[5]
Volume of Distribution	Rat	10 mg/kg, p.o.	17.8 L/kg	[5]
Half-life ($t_{1/2}$)	Rat	10 mg/kg, p.o.	12 hours	[5]
Peak Plasma Concentration (C _{max})	Rat	10 mg/kg, p.o.	560 ng/mL	[5]
Time to Peak Plasma Concentration (T _{max})	Rat	10 mg/kg, p.o.	1 hour	[5]
Peak Brain Concentration	Rat	10 mg/kg, p.o.	700 ng/g	[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of **NBI-35965** with CRF1 receptors.

In Vitro Assays

This protocol determines the binding affinity of **NBI-35965** for the CRF1 receptor through competitive displacement of a radiolabeled ligand.

- Materials:
 - Membrane preparation from cells stably expressing human or rat CRF1 receptors (e.g., HEK293 cells).[\[7\]](#)

- Radioligand: [125I]Tyr0-Sauvagine.[7][8]
- Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.[9]
- Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.2% BSA, pH 7.4.
- **NBI-35965** stock solution (in DMSO).
- Unlabeled ligand for non-specific binding determination (e.g., unlabeled Sauvagine).
- 96-well microplates.
- Glass fiber filters (e.g., GF/C).[9]
- Filtration apparatus.
- Scintillation counter.
- Procedure:
 - Prepare membrane homogenates from CRF1-expressing cells.[9]
 - In a 96-well plate, add binding buffer, a fixed concentration of [125I]Tyr0-Sauvagine (typically at a concentration close to its K_d), and varying concentrations of **NBI-35965**. [10]
 - For total binding, add vehicle (DMSO) instead of **NBI-35965**.
 - For non-specific binding, add a high concentration of unlabeled Sauvagine.[10]
 - Add the membrane preparation to initiate the binding reaction.
 - Incubate the plate at room temperature for 2 hours with gentle agitation.[7]
 - Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. [9]
 - Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]
 - Measure the radioactivity retained on the filters using a scintillation counter.

- Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a K_i value using the Cheng-Prusoff equation.[\[10\]](#)

This assay measures the ability of **NBI-35965** to antagonize CRF1 receptor-mediated Gs protein activation and subsequent cyclic AMP (cAMP) production.

- Materials:

- HEK293 cells transiently or stably transfected with the human CRF1 receptor.[\[2\]](#)
- Cell culture medium (e.g., DMEM supplemented with 10% FBS).[\[2\]](#)
- Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).[\[11\]](#)
- CRF1 receptor agonist (e.g., Sauvagine or CRF).[\[6\]](#)
- **NBI-35965** stock solution (in DMSO).
- cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[\[2\]](#)[\[11\]](#)

- Procedure:

- Plate CRF1-transfected HEK293 cells in a 96-well plate and culture overnight.[\[2\]](#)
- Wash the cells with stimulation buffer.
- Pre-incubate the cells with varying concentrations of **NBI-35965** or vehicle for 15-30 minutes.[\[11\]](#)
- Stimulate the cells with a fixed concentration of a CRF1 agonist (typically the EC₈₀ concentration) for 15-30 minutes at 37°C.[\[11\]](#)
- Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
- Analyze the data using a sigmoidal dose-response curve to determine the IC₅₀ of **NBI-35965** for the inhibition of agonist-induced cAMP production.[\[11\]](#)

In Vivo Assays

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent and the number of entries into the open arms.[12]

- Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) or mice.[13]
- Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[13]
- Procedure:
 - Habituate the animals to the testing room for at least 1 hour before the experiment.[6]
 - Administer **NBI-35965** (e.g., 10-30 mg/kg, p.o. or i.p.) or vehicle at a specified time before the test (e.g., 60 minutes).[6]
 - Place the animal in the center of the maze, facing an open arm.[8]
 - Allow the animal to freely explore the maze for a 5-minute session.[8]
 - Record the number of entries and the time spent in the open and closed arms using a video-tracking system.
 - Analyze the data to compare the percentage of time spent in the open arms and the percentage of open arm entries between the **NBI-35965**-treated and vehicle-treated groups. An increase in these parameters indicates an anxiolytic-like effect.[13]

This model assesses the role of CRF1 in stress-induced visceral pain, a key feature of IBS.[14]

- Animals: Adult male rats.[14]
- Procedure:
 - Induce stress in the animals, for example, using water avoidance stress (WAS) for 1 hour. [14]
 - Administer **NBI-35965** (e.g., 20 mg/kg, s.c.) or vehicle prior to the stressor.[6]

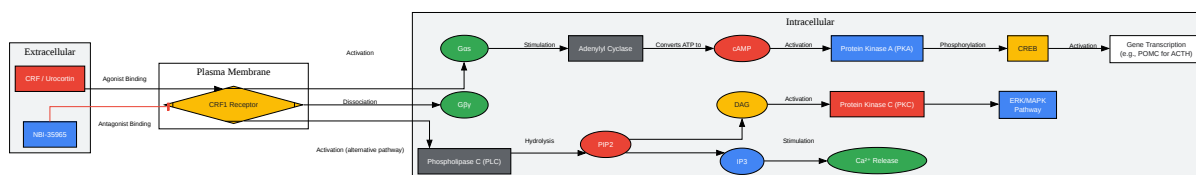
- Measure the visceromotor response (VMR) to colorectal distension (CRD) by inflating a balloon catheter inserted into the colon at varying pressures (e.g., 20, 40, 60 mmHg).[15] The VMR is typically quantified by measuring the abdominal muscle contractions.
- Compare the VMR in stressed animals treated with **NBI-35965** to vehicle-treated stressed and non-stressed control groups. A reduction in the VMR by **NBI-35965** indicates its ability to blunt stress-induced visceral hyperalgesia.[14][16]

This assay evaluates the effect of **NBI-35965** on the hypothalamic-pituitary-adrenal (HPA) axis response to stress.

- Animals: Adult male mice or rats.
- Procedure:
 - Administer **NBI-35965** or vehicle.
 - Subject the animals to a stressor (e.g., restraint stress for 15-30 minutes).[17]
 - Collect blood samples at the end of the stress period, typically via tail vein or trunk blood collection following decapitation.[18] It is crucial to collect the samples rapidly to avoid handling-induced stress responses.[18]
 - Measure plasma ACTH concentrations using a commercially available ELISA or radioimmunoassay (RIA) kit.
 - Compare the ACTH levels between the different treatment groups. A suppression of the stress-induced rise in ACTH by **NBI-35965** demonstrates its inhibitory effect on the HPA axis.[17]

Mandatory Visualizations

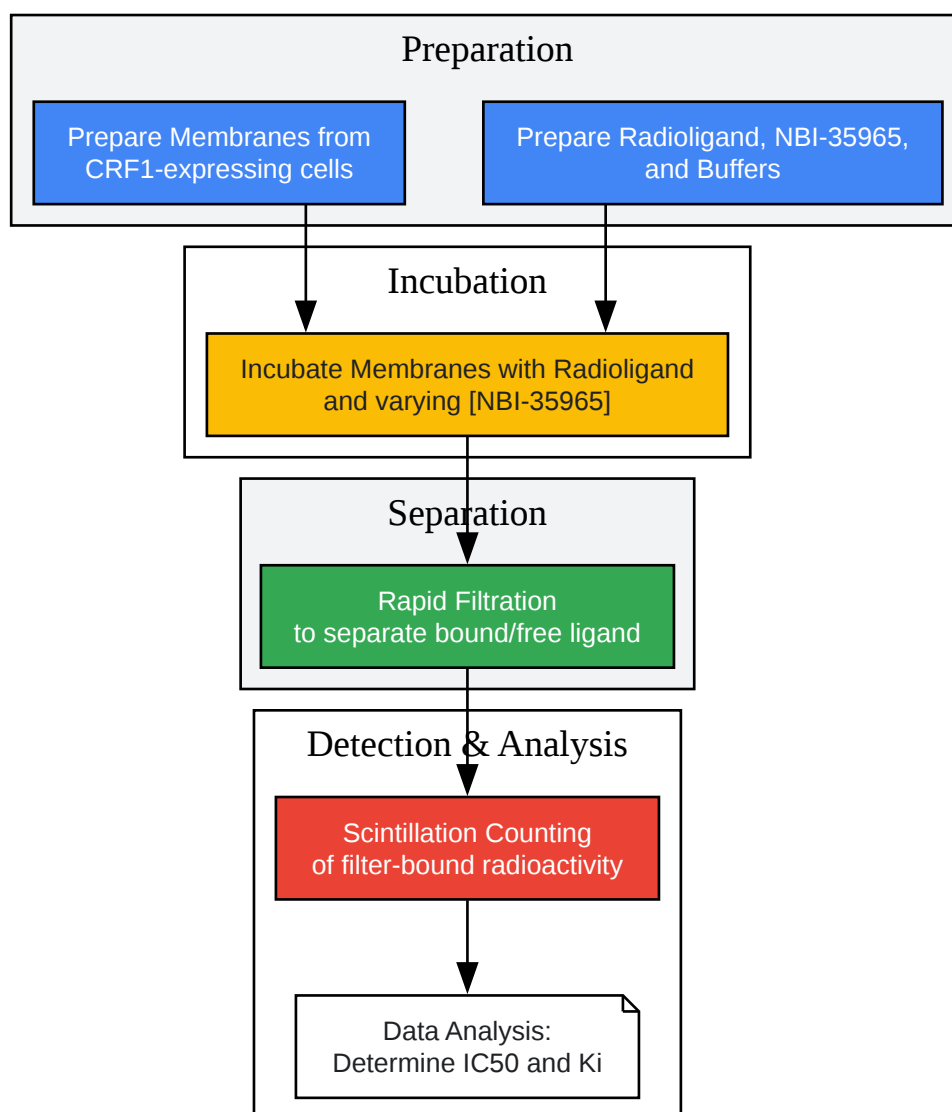
Signaling Pathways



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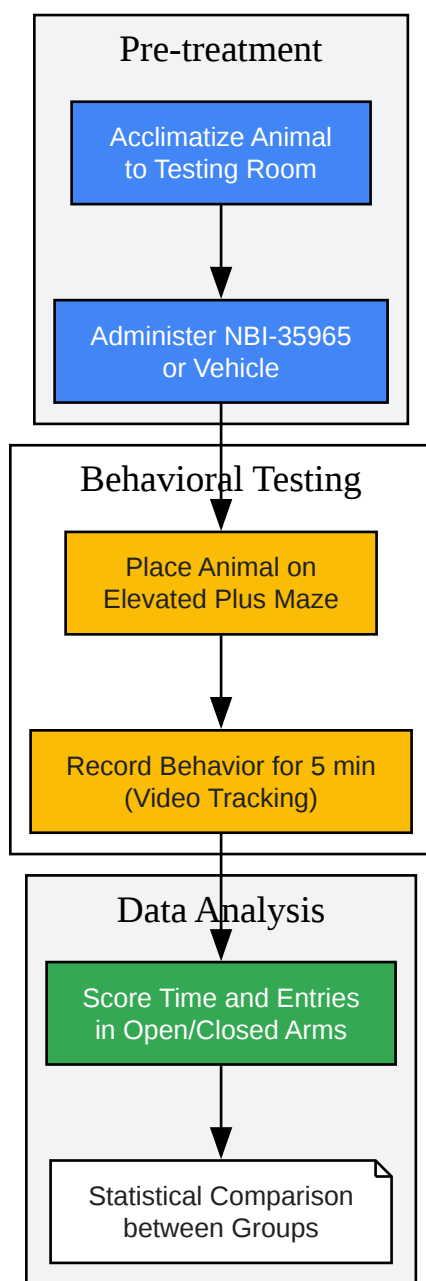
Caption: Simplified CRF1 Receptor Signaling Pathways.

Experimental Workflows



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Caption: Workflow for CRF1 Radioligand Binding Assay.



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Caption: Workflow for the Elevated Plus Maze Test.

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